Tetraphenylstibanium;hydroxide

Description

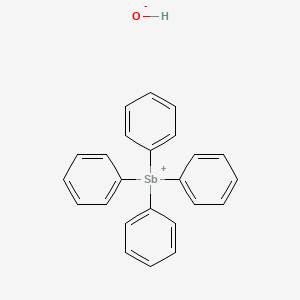

Tetraphenylstibanium hydroxide (chemical formula: $[C6H5]_4Sb^+OH^-$) is a quaternary stibonium compound featuring a central antimony (Sb) atom bonded to four phenyl groups and a hydroxide counterion. As a member of the onium hydroxide family, it shares structural similarities with other quaternary ammonium, phosphonium, and arsonium hydroxides. Its unique properties arise from the combination of the heavy pnictogen antimony, the aromatic phenyl substituents, and the hydroxide ion.

Properties

CAS No. |

13371-35-2 |

|---|---|

Molecular Formula |

C24H21OSb |

Molecular Weight |

447.2 g/mol |

IUPAC Name |

tetraphenylstibanium;hydroxide |

InChI |

InChI=1S/4C6H5.H2O.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H2;/q;;;;;+1/p-1 |

InChI Key |

SROFHTWEIJBMNA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[OH-] |

Related CAS |

13371-35-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylstibanium hydroxide can be synthesized through the reaction of pentaphenylantimony with sulfuric acid, yielding tetraphenylstibonium hydrogen sulfate, which can then be converted to the hydroxide form . Another method involves the reaction of tetraphenylstibonium chloride with a strong base such as sodium hydroxide .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tetraphenylstibanium hydroxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tetraphenylstibonium oxide.

Substitution: The hydroxide ion can be substituted with other anions, such as halides, to form tetraphenylstibonium halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reactions with halide salts like sodium chloride or potassium bromide are typical.

Major Products:

Oxidation: Tetraphenylstibonium oxide.

Substitution: Tetraphenylstibonium halides.

Scientific Research Applications

Tetraphenylstibanium hydroxide has several applications in scientific research:

Organic Synthesis: It acts as a base in the synthesis of β-lactams from haloamides and cyclic carbamates from halocarbamates.

Materials Science: Its unique structure makes it a candidate for studying organometallic frameworks and their properties.

Catalysis: It can be used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.

Mechanism of Action

The mechanism by which tetraphenylstibanium hydroxide exerts its effects involves its ability to act as a strong base, facilitating deprotonation reactions. The phenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The hydroxide ion can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Hydroxide Ion Conductivity Comparison

Table 2: Solubility in Common Solvents

| Compound | Water | Ethanol | THF | DMSO |

|---|---|---|---|---|

| Tetraphenylstibanium Hydroxide | Insoluble | Low | Moderate | High |

| Tetraphenylarsonium Hydroxide | Low | Moderate | High | High |

| Tetrabutylphosphonium Hydroxide | High | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.